N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide: is a complex organic compound that features a thiazole ring, a naphthalene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor, such as a substituted benzaldehyde, with thioamide under acidic conditions.
Coupling with Naphthalene Derivative: The thiazole intermediate is then coupled with a naphthalene derivative, such as 3-methoxynaphthalene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the formation of the carboxamide bond, typically achieved by reacting the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiazole ring or the carboxamide group, potentially leading to the formation of amines or thioethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or thioethers.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide exerts its effects involves:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-naphthamide
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-hydroxybenzamide
Uniqueness
- Structural Features : The presence of both a thiazole ring and a naphthalene ring in the same molecule is relatively unique, providing a combination of electronic and steric properties that can be fine-tuned for specific applications.
- Functional Groups : The methoxy and carboxamide groups offer additional sites for chemical modification, enhancing the compound’s versatility in research and industrial applications.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-31-23-17-21-15-9-8-14-20(21)16-22(23)26(30)29-27-28-24(18-10-4-2-5-11-18)25(32-27)19-12-6-3-7-13-19/h2-17H,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRVVECAUSSSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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